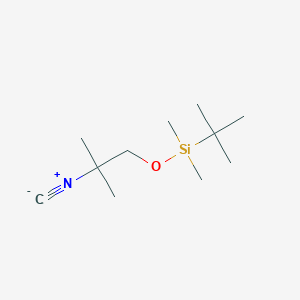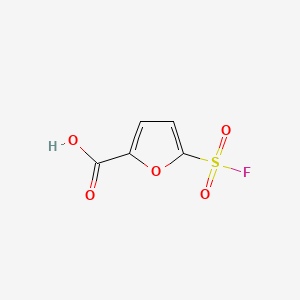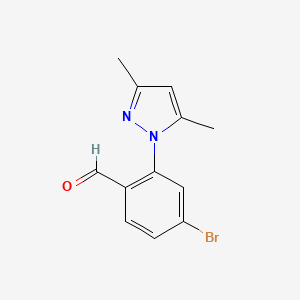
4-Bromo-2-(3,5-dimethyl-1h-pyrazol-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a bromo group and a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving an isocyanide and an alkyne . Alternatively, pyrazoles can be formed via the condensation of ketones, aldehydes, and hydrazine monohydrochloride, followed by oxidation .
-
Aldehyde Formation: : The benzaldehyde moiety can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3 .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde undergoes various chemical reactions, including:
Substitution: The bromo group can be substituted with nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions
Major Products Formed
Oxidation: 4-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid
Reduction: 4-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,5-dimethyl-1H-pyrazole: A related compound with similar structural features but lacking the benzaldehyde moiety.
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
4-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde is unique due to its combination of a pyrazole ring, a bromo substituent, and a benzaldehyde moiety. This unique structure imparts specific reactivity and potential biological activities that distinguish it from other similar compounds .
Properties
Molecular Formula |
C12H11BrN2O |
|---|---|
Molecular Weight |
279.13 g/mol |
IUPAC Name |
4-bromo-2-(3,5-dimethylpyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C12H11BrN2O/c1-8-5-9(2)15(14-8)12-6-11(13)4-3-10(12)7-16/h3-7H,1-2H3 |
InChI Key |
BJJRMLFIVUKIHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=CC(=C2)Br)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


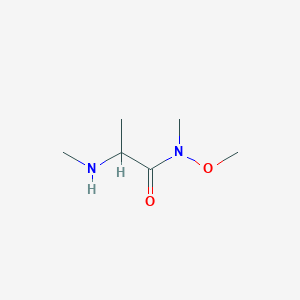
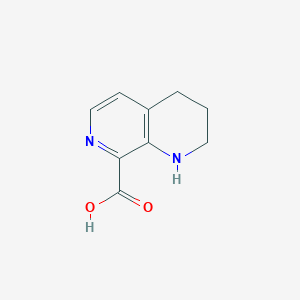
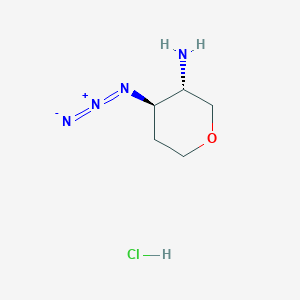
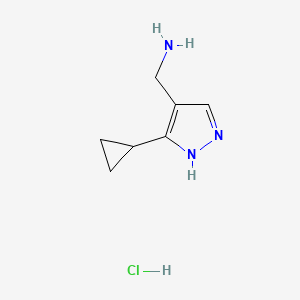
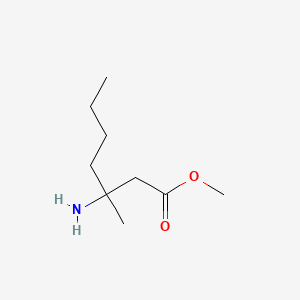
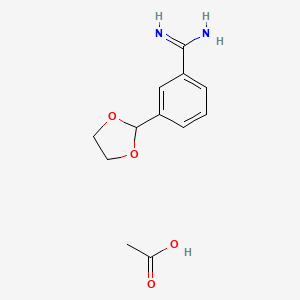
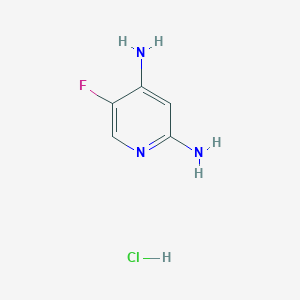
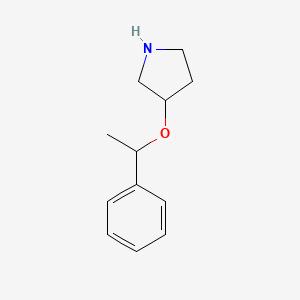
![4-{[(Tert-butoxy)carbonyl]amino}-3-cyclopropylbutanoic acid](/img/structure/B13520393.png)
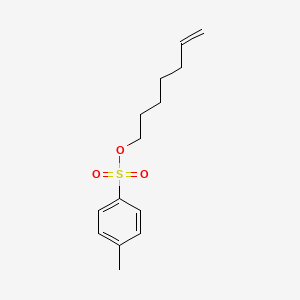

![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13520427.png)
